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2-(2-Phenylhydrazono)acetaldehyde

Cat. No.: B7767193
M. Wt: 148.16 g/mol
InChI Key: YJOTYSZYWLJWBH-RMKNXTFCSA-N
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Description

Historical Context of Phenylhydrazone Chemistry and its Evolution

The story of phenylhydrazone chemistry is intrinsically linked to the pioneering work of the German chemist Emil Fischer. In 1875, Fischer discovered phenylhydrazine (B124118) (C₆H₅NHNH₂), the first hydrazine (B178648) derivative to be characterized. wikipedia.orgnobelprize.orgwikipedia.orgchemeurope.com He prepared it by the reduction of a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.orgchemeurope.com This discovery proved to be monumental. Fischer soon found that phenylhydrazine reacts with aldehydes and ketones to form crystalline derivatives called phenylhydrazones. wikipedia.orgchemicalbook.com

This reaction became a cornerstone of analytical organic chemistry. The highly crystalline nature and ready formation of phenylhydrazones, and the related osazones formed from sugars, provided a reliable method for identifying and differentiating carbohydrates, which had previously been difficult to characterize. nobelprize.orgbritannica.comwikipedia.org Fischer's work on the structure of sugars, which heavily relied on the use of phenylhydrazine, was a major factor in his being awarded the Nobel Prize in Chemistry in 1902. wikipedia.orgnobelprize.org

Beyond carbohydrate chemistry, Fischer's investigation into the reactions of phenylhydrazones led to another significant breakthrough: the Fischer indole (B1671886) synthesis, first published in 1886. wikipedia.org He observed that treating phenylhydrazones with acid or zinc chloride resulted in the formation of indole derivatives. wikipedia.orgchemicalbook.com This reaction remains one of the most important methods for synthesizing the indole ring system, a core structure in many pharmaceuticals and natural products. wikipedia.org The evolution of phenylhydrazone chemistry thus progressed from a crucial tool for characterization to a fundamental reaction in synthetic organic chemistry, enabling the construction of complex heterocyclic scaffolds. researchgate.net

Significance of Hydrazone Scaffolds as Versatile Synthons

Hydrazones, characterized by the R₁R₂C=NNH₂ functional group, are formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. numberanalytics.comwikipedia.org This class of compounds has emerged as a powerful and versatile tool in organic synthesis. numberanalytics.com The carbon-nitrogen double bond in the hydrazone structure makes them highly reactive and useful intermediates. ontosight.ai

The significance of hydrazone scaffolds lies in their wide-ranging applications across various scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. numberanalytics.com In organic synthesis, hydrazones serve as key intermediates for the construction of a multitude of heterocyclic compounds such as pyrazoles, pyrazolones, and indoles. mdpi.commdpi.com They are also reactants in important named reactions like the Wolff–Kishner reduction, the Shapiro reaction, and the Bamford–Stevens reaction, which are used to form new carbon-carbon bonds or other functional groups. wikipedia.org

In medicinal chemistry, the hydrazone moiety is considered a privileged scaffold. ontosight.aieurekaselect.com A vast number of hydrazone derivatives have been synthesized and investigated for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. nih.govacs.org The versatility of the hydrazone linkage is also utilized in the development of dynamic materials and for bioconjugation strategies, for instance, in creating pH-sensitive drug delivery systems where a drug is attached to a carrier via a hydrazone bond that is stable in the bloodstream but cleaves in the acidic environment of target cells. numberanalytics.comwikipedia.orgnih.gov The ability to easily synthesize and modify hydrazones makes them attractive building blocks for generating diverse molecular libraries for drug discovery and development. mdpi.comnih.gov

Scope and Academic Research Focus on 2-(2-Phenylhydrazono)acetaldehyde

This compound, also known as acetaldehyde (B116499) phenylhydrazone, is formed from the reaction of acetaldehyde with phenylhydrazine. chemistryviews.orgvedantu.com While a seemingly simple molecule, it has been the subject of considerable academic interest, primarily due to a long-standing puzzle regarding its physical properties.

Emil Fischer himself first prepared acetaldehyde phenylhydrazone and noted its perplexing behavior. chemistryviews.org In 1896, he reported that the compound appeared to exist in multiple forms with significantly different melting points, ranging from around 60 °C to over 100 °C. chemistryviews.orgacs.orgresearchgate.net This phenomenon attracted the attention of several research groups over the subsequent decades. acs.org The different forms could be interconverted: treatment with a trace amount of acid would yield the low-melting form, while a trace of alkali would produce the high-melting form. acs.orgresearchgate.net

This "curious case" of acetaldehyde phenylhydrazone was a puzzle for over 120 years. chemistryviews.org For a long time, the different melting points were attributed to polymorphism, the existence of different crystalline structures of the same compound. However, modern analytical techniques have provided a different explanation. A 2019 study revealed that all the different samples of acetaldehyde phenylhydrazone, despite their varying melting points, have the same crystal structure. acs.orgresearchgate.netacs.org The difference in melting behavior is not due to polymorphism but to the presence of different ratios of Z and E isomers in the molten liquid state, with the rate of isomerization between these forms being influenced by trace amounts of acid or base. acs.orgacs.org Essentially, the same solid structure melts to form different liquid mixtures. researchgate.netacs.org

The academic research on this compound thus provides a fascinating case study in physical organic chemistry, demonstrating how subtle catalytic effects can have a profound impact on the observable physical properties of a compound and highlighting the power of modern analytical methods in resolving long-standing scientific questions.

Interactive Data Table: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C₈H₈N₂O chemicalbook.com
Molecular Weight 148.16 g/mol chemicalbook.com
Melting Point 101.5 °C (as reported for one form) chemicalbook.com
Boiling Point 258.7±23.0 °C (Predicted) chemicalbook.com
Density 1.06±0.1 g/cm³ (Predicted) chemicalbook.com
CAS Number 20672-18-8 chemicalbook.com

Interactive Data Table: Historical Reported Melting Points of Acetaldehyde Phenylhydrazone

Reported Melting Point (°C)Conditions/ObservationsSource
63-65One of the initial forms reported by Fischer. chemistryviews.orgacs.org
80A form reported by Fischer. chemistryviews.orgacs.org
98-101A high-melting form obtained after treatment with alkali. chemistryviews.orgacs.orgresearchgate.net
56A low-melting form obtained after treatment with acid. acs.orgsoton.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B7767193 2-(2-Phenylhydrazono)acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-(phenylhydrazinylidene)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-6-9-10-8-4-2-1-3-5-8/h1-7,10H/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOTYSZYWLJWBH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Isomerism of 2 2 Phenylhydrazono Acetaldehyde

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a powerful tool in distinguishing between the isomeric forms of 2-(2-phenylhydrazono)acetaldehyde, particularly in the liquid state. researchgate.netacs.org

Solution-state ¹H and ¹³C NMR studies have been crucial in characterizing the Z and E isomers of this compound. In solution, the compound exists as an equilibrium mixture of these two isomers. The presence of distinct sets of signals in both ¹H and ¹³C NMR spectra confirms the co-existence of both forms. The relative integration of these signals allows for the quantification of the Z/E isomer ratio, which can be influenced by factors such as solvent and temperature. soton.ac.ukresearchgate.net

Detailed analysis of the ¹³C NMR spectrum of a low-melting sample in the melt phase clearly shows separate peaks for the methyl carbon (C1) of the Z and E isomers. acs.org This direct observation underscores the presence of both isomers in the liquid state. acs.org

NucleusIsomerChemical Shift (ppm) - C1 (methyl)Spectrometer Frequency (MHz)Conditions
¹³CZ~13100Melt, low-melting sample
¹³CE~13100Melt, low-melting sample

A fascinating aspect of this compound is that its various solid forms, despite exhibiting a wide range of melting points (from 56 to 101 °C), show identical solid-state NMR spectra. researchgate.netacs.org High-resolution solid-state ¹³C NMR spectra of both high-melting and low-melting samples are indistinguishable, indicating that in the solid state, the compound exists in a single, identical crystalline form. acs.orgsoton.ac.uk This form has been identified as the Z-isomer. soton.ac.uk

The key to understanding the different melting points lies in the behavior of the compound in the melt. NMR studies of the molten state reveal that the initial melt from a low-melting sample contains a different proportion of Z and E isomers compared to the melt from a high-melting sample. researchgate.netacs.orgacs.org Over time, both melts equilibrate to the same Z/E ratio. acs.org Cyclic differential scanning calorimetry (DSC) experiments, coupled with NMR analysis of the melt, have confirmed that the rate of isomerization in the melt is a critical factor. acs.org

Solid-state NMR experiments were conducted using various techniques, including cross-polarization (CPMAS) and single-pulse experiments, at different magic angle spinning (MAS) speeds and magnetic field strengths (e.g., 400 MHz and 850 MHz). acs.orgsoton.ac.uk These studies consistently showed no structural differences between the solid samples. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. These include:

N-H stretching: This appears in the region of 3100-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000 cm⁻¹ and below. researchgate.net

C=N stretching: This vibration is typically found in the 1600-1650 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations appear in the 1450-1600 cm⁻¹ range. researchgate.net

N-H bending: This band can be observed around 1515-1557 cm⁻¹. nist.govnih.gov

Ph-N stretching: The absorption for the phenyl-nitrogen bond is expected between 1123 and 1163 cm⁻¹. nist.govnih.gov

The absence of a strong C=O stretching band around 1700 cm⁻¹ and the presence of N-H and C=N bands are consistent with the phenylhydrazone structure rather than a tautomeric azo form. nist.govnih.gov The exact positions of these bands can be influenced by hydrogen bonding within the crystal lattice. soton.ac.uk

Functional GroupApproximate Wavenumber (cm⁻¹)Reference
N-H stretch3100-3500 libretexts.org
Aromatic C-H stretch~3030 researchgate.net
Aliphatic C-H stretch~2920 researchgate.net
C=N stretch1600-1650 nih.gov
Aromatic C=C stretch1450-1600 researchgate.net
N-H bend1515-1557 nist.govnih.gov
Ph-N stretch1123-1163 nist.govnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of this compound. The molecular formula of the compound is C₈H₈N₂O, corresponding to a molecular weight of approximately 148.16 g/mol . chemicalbook.com

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 148. The fragmentation pattern of phenylhydrazones can be complex. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.orgmiamioh.edu For aromatic compounds, fragmentation often involves the stable aromatic ring. The specific fragmentation pattern of this compound would provide further confirmation of its structure.

Crystallographic Analysis

Single-crystal X-ray diffraction has provided the definitive structure of this compound in the solid state. soton.ac.uk This technique has been crucial in resolving the long-standing puzzle of the different melting points. acs.org

ParameterValueReference
Crystal SystemMonoclinic soton.ac.uk
Space GroupCc soton.ac.uk
Molecular ConformationZ-isomer soton.ac.uk
Intermolecular InteractionsN-H···N hydrogen bonds soton.ac.uk

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) studies have been instrumental in determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. Research has demonstrated that despite the existence of forms with significantly different melting points—a low melting form around 56 °C and a high melting form around 101 °C—their crystal structures are identical. acs.orgresearchgate.net

Detailed SCXRD analysis performed on both the high and low melting point samples yielded identical unit cell parameters. The structures were solved using direct methods and refined by full-matrix least-squares methods. acs.orgsoton.ac.uk All non-hydrogen atoms were refined with anisotropic displacement parameters, providing a detailed model of atomic motion. acs.orgsoton.ac.uk This unexpected finding indicates that the variation in melting points is not a result of polymorphism, where a substance can exist in different crystal structures. researchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Radiation Mo Kα
Wavelength (Å) 0.71073
Structure Solution Direct Methods (SHELXS-97)

Isomerism Dynamics: Z/E Configuration and Conformational States

The key to understanding the different melting points of this compound lies in the dynamics of its Z/E isomers, particularly in the liquid (melt) phase.

Investigation of Z/E Isomers in Solution and Melt Phases

While the solid-state structures are identical, studies using Nuclear Magnetic Resonance (NMR) spectroscopy on the molten samples have revealed the crucial difference: the proportion of Z and E isomers. acs.orgresearchgate.net Samples with different melting points were found to melt into liquids with varying initial ratios of the Z and E isomers. researchgate.net Over time, these melts all tend to reach the same equilibrium proportion of isomers. researchgate.net This indicates that the phenomenon is not one of different crystal forms melting to the same liquid, but rather the same crystal form melting to different liquids (in terms of isomeric composition). researchgate.net

Influence of Acidic and Basic Media on Isomerization Equilibrium

The preparation method significantly influences the resulting melting point of the crystalline solid, a fact that has been known for over 120 years. The presence of trace amounts of acid or base during recrystallization is the determining factor. acs.orgsoton.ac.uk

Acidic Media: Recrystallization in the presence of a trace amount of acid (e.g., HCl) leads to the formation of the low melting point form. acs.orgsoton.ac.uk

Basic Media: Conversely, the presence of a trace amount of a base (e.g., NaOH) during recrystallization results in the high melting point form. acs.orgsoton.ac.uk

This demonstrates that the acid or base acts as a catalyst for the isomerization process in solution, influencing the isomeric composition that is "locked in" upon crystallization. acs.org

Calorimetric Studies of Isomerization Kinetics (e.g., Cyclic Differential Scanning Calorimetry)

Cyclic Differential Scanning Calorimetry (DSC) has been a powerful tool in confirming the role of isomerization kinetics in the melt. acs.orgresearchgate.net DSC experiments showed sharp, distinct melting endotherms for the different forms. For instance, a low melting form exhibited a melting onset at approximately 56.7 °C, while a high melting form showed an onset at around 97.8 °C. soton.ac.uk

Cyclic DSC experiments, where the sample is repeatedly heated and cooled, confirmed the importance of the isomerization rate in the melt. researchgate.net The thermal behavior of the sample was dependent on its history, which is consistent with a system where the composition of the liquid phase (the Z/E ratio) changes over time. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
Acetaldehyde (B116499) phenylhydrazone
Phenylhydrazine (B124118)
Sodium hydroxide (B78521) (NaOH)

Reactivity and Synthetic Utility of 2 2 Phenylhydrazono Acetaldehyde As a Key Intermediate

Cyclization Reactions for Heterocyclic Compound Synthesis

The presence of both a hydrazone and an aldehyde moiety within the same molecule makes 2-(2-phenylhydrazono)acetaldehyde an ideal precursor for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems.

Formation of Pyrazoles and Fused Pyrazoles

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are significant scaffolds in medicinal chemistry. acs.org The synthesis of pyrazoles can be achieved through the reaction of α,β-unsaturated aldehydes with hydrazine (B178648). wikipedia.org Substituted pyrazoles are commonly prepared via the condensation of 1,3-dicarbonyl compounds with hydrazine in what are known as Knorr-type reactions. wikipedia.org For instance, the reaction of acetylacetone (B45752) with hydrazine yields 3,5-dimethylpyrazole. wikipedia.org

One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can produce pyrazoline intermediates, which upon in situ oxidation with bromine or simply by heating in DMSO under oxygen, afford a wide variety of pyrazoles in good yields. organic-chemistry.org Another approach involves the reaction of hydrazones of aryl aldehydes with substituted acetophenones in the presence of an acid catalyst and an oxidant like dimethyl sulfoxide (B87167) (DMSO) and iodine. acs.org This method has been shown to produce 3,5-diarylpyrazoles in good to excellent yields. acs.org

Furthermore, pyrano[2,3-c]pyrazoles, a class of fused pyrazoles, have been synthesized through multicomponent reactions involving aldehydes, malononitrile, a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. nih.govnih.gov These reactions can be facilitated by various catalysts and reaction conditions, including ultrasonication and microwave irradiation, often in environmentally friendly solvents. nih.gov

Table 1: Examples of Catalysts and Conditions for Pyrano[2,3-c]pyrazole Synthesis
Catalyst/ConditionReactantsSolventYield (%)TimeRef
Mn/ZrO2, UltrasonicationEthyl acetoacetate, Hydrazine hydrate, Aromatic aldehyde, MalononitrileAqueous ethanol (B145695)9810 min nih.gov
l-tyrosine, MicrowaveAcetoacetic ester, Hydrazine hydrate, Aldehydes, MalononitrileH2O–ethanol8825 min nih.gov
Co3O4 NanocompositeAryl aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate-ExcellentQuick nih.gov
SnCl2, MicrowaveSubstituted aldehydes, 2,4-Dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile-8825 min nih.gov

Exploration of the Fischer Indole (B1671886) Synthesis Pathway

The Fischer indole synthesis is a venerable and highly effective method for the preparation of indoles, which are prevalent in numerous natural products and pharmaceuticals. wikipedia.orgbyjus.comnumberanalytics.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgbyjus.comnumberanalytics.com

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps. wikipedia.orgnumberanalytics.comnumberanalytics.com Initially, the phenylhydrazone undergoes tautomerization to an enamine. numberanalytics.com This is followed by a jk-sci.comjk-sci.com-sigmatropic rearrangement, which disrupts the aromaticity of the benzene (B151609) ring. numberanalytics.comjk-sci.com Subsequent cyclization and elimination of an ammonia (B1221849) molecule lead to the formation of the indole ring system. wikipedia.orgjk-sci.com A variety of Brønsted and Lewis acids can be used to catalyze this transformation. wikipedia.org

It is noteworthy that the classical Fischer indole synthesis fails with acetaldehyde (B116499), and therefore cannot be directly used to synthesize the parent indole. byjus.com However, modifications and alternative strategies have been developed to overcome this limitation. byjus.com For instance, a palladium-catalyzed version of the reaction allows for the cross-coupling of aryl bromides with hydrazones to produce indoles. jk-sci.com

Synthesis of Triazoles and Thiadiazoles

The Boulton–Katritzky rearrangement is a valuable method for synthesizing 1,2,3-triazoles from hydrazones of 1,2,4-oxadiazoles. beilstein-journals.org This rearrangement can be promoted by acids, bases, copper salts, or ionic liquids. beilstein-journals.org A general method for the synthesis of substituted 1,2,3-triazoles bearing an allomaltol fragment has been developed using this approach, which is applicable to various aromatic and heterocyclic hydrazines. beilstein-journals.org

Thiadiazoles are another class of five-membered heterocycles containing sulfur and nitrogen atoms. Certain thiadiazole-based derivatives have shown promise as anticancer agents by acting as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The synthesis of these compounds can be achieved through various synthetic routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives or related sulfur-containing precursors.

Other Nitrogen-Containing Heterocycle Formations

The versatile reactivity of this compound allows for its participation in the synthesis of other nitrogen-containing heterocycles. For example, cyclization reactions with carbon monoxide can lead to the formation of substituted phthalimidines from aromatic aldehyde and ketone phenylhydrazones. acs.org These reactions highlight the utility of the phenylhydrazone moiety as a key functional group for constructing complex heterocyclic frameworks.

Functional Group Transformations and Derivatizations

Beyond cyclization reactions, the aldehyde and hydrazone functionalities of this compound can undergo a range of transformations, leading to the formation of various derivatives.

Reactions Involving the Aldehyde Moiety (e.g., Formation of Formazans, Condensation with Amines/Hydrazines/Hydroxylamine)

The aldehyde group in this compound is susceptible to nucleophilic attack, a characteristic reaction of aldehydes and ketones. jackwestin.com This reactivity allows for condensation reactions with a variety of nucleophiles.

Formation of Formazans: Formazans are intensely colored compounds characterized by the [-N=N-C(R)=N-NH-] backbone. wikipedia.org One of the most common methods for synthesizing formazans involves the reaction of a diazonium salt with an aldehyde hydrazone. wikipedia.orgdergipark.org.tr In this reaction, the diazonium salt couples with the hydrazone to form the formazan (B1609692). wikipedia.org For example, formazan derivatives have been synthesized by reacting benzaldehyde (B42025) phenylhydrazone with substituted aromatic and heteroaromatic amines. nih.gov

Condensation with Amines, Hydrazines, and Hydroxylamine (B1172632): The aldehyde group readily reacts with primary amines (-NH2) to form imines (-N=C), and with secondary amines (-NH) to form enamines (-N-C=C). jackwestin.com The reaction of an aldehyde with phenylhydrazine is a classic method for the formation of a phenylhydrazone. vedantu.comvedantu.comdoubtnut.com This condensation reaction involves the nucleophilic attack of the nitrogen atom of the phenylhydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. vedantu.com Similarly, reaction with hydroxylamine leads to the formation of an oxime.

Table 2: Reactions of the Aldehyde Moiety
ReactantProductReaction TypeRef
Diazonium SaltFormazanCoupling wikipedia.orgdergipark.org.tr
Primary AmineImineCondensation jackwestin.com
PhenylhydrazinePhenylhydrazoneCondensation vedantu.comvedantu.com
HydroxylamineOximeCondensation-

C(sp2)-H Functionalization Strategies

The direct functionalization of otherwise inert C(sp2)-H bonds represents a powerful tool in modern organic synthesis for its atom economy and efficiency. Aldehyde-derived hydrazones, including this compound, have emerged as versatile substrates for such transformations. The hydrazone moiety can act as a directing group, facilitating the selective activation of specific C-H bonds within the molecule. nih.govnih.gov

Two primary strategies have been successfully applied to the C(sp2)-H functionalization of aldehyde hydrazones:

Transition-Metal-Catalyzed C-H Activation of the Phenyl Ring: The phenyl group of the hydrazone is a prime site for C-H functionalization. Rhodium(III) catalysis, for instance, enables an intramolecular oxidative C-H/C-H cross-coupling reaction. In this process, the hydrazone acts as a bidentate directing group, guiding the catalyst to activate a C-H bond on the aldehyde-derived portion and an ortho C-H bond on the phenyl ring. This cascade leads to the formation of highly functionalized 1H-indazole scaffolds, which are significant in medicinal chemistry. nih.gov The reaction is generally scalable and tolerates a variety of functional groups on the phenylhydrazine unit. nih.gov

Functionalization of the Aldehyde-Derived C-H Bond: The C(sp2)-H bond of the ethylidene group (=CH-CH3) is also amenable to functionalization. Palladium-catalyzed reactions have been developed for the C(sp2)-H difluoromethylation of aldehyde-derived hydrazones. nih.gov This method utilizes bromodifluoromethylated compounds and is believed to proceed through a radical-based mechanism. Furthermore, oxidative C-H/P-H cross-coupling, mediated by reagents like K₂S₂O₈/Cu(OAc)₂, allows for the direct synthesis of α-iminophosphine oxides from aldehyde hydrazones. nih.govresearchgate.net These radical-based strategies and photoredox catalysis methods have significantly expanded the utility of aldehyde hydrazones, enabling the formation of C-C, C-N, and C-P bonds at the C(sp2) position. nih.gov

Table 1: C(sp2)-H Functionalization Reactions of Aldehyde Phenylhydrazones

Reaction TypeCatalyst/ReagentsFunctionalized PositionProduct TypeRef
Intramolecular C-H/C-H Cross-Coupling(RhCp*Cl₂)₂/AgOTf, Cu(OAc)₂Phenyl Ring (ortho) & Aldehyde C-H1H-Indazoles nih.gov
C(sp2)-H DifluoromethylationPalladium Catalyst, BrCF₂RAldehyde C-Hα,α-Difluoromethylketone Hydrazones nih.gov
Oxidative C-H/P-H Cross-CouplingK₂S₂O₈/Cu(OAc)₂Aldehyde C-Hα-Iminophosphine Oxides nih.govresearchgate.net

Reductive and Oxidative Functionalizations in Complex Synthesis

The hydrazone functionality within this compound is a hub for both reductive and oxidative transformations, enabling its conversion into more complex molecular architectures.

Reductive Functionalization: The carbon-nitrogen double bond (C=N) of the hydrazone is susceptible to reduction. A simple and effective method for this transformation involves the use of magnesium in methanol (B129727) at ambient temperature. This system reduces phenylhydrazones to their corresponding 1,2-disubstituted hydrazines. researchgate.net This reduction is chemoselective, preserving other functional groups that might be sensitive to more aggressive reducing agents like lithium aluminum hydride. The resulting hydrazine can then be used in further synthetic steps.

Oxidative Functionalization: While the hydrazone moiety itself can be involved in oxidative reactions, the aldehyde group from which it was derived points to potential oxidative pathways. Aldehydes are readily oxidized to carboxylic acids by a range of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄) and reagents like Tollens' reagent. ncert.nic.inchemguide.co.ukorgoreview.com The oxidation of this compound would theoretically yield the corresponding carboxylic acid, provided the hydrazone linkage remains stable under the oxidative conditions.

A significant oxidative transformation involving phenylhydrazones is the Fischer indole synthesis, which, although typically applied to ketone phenylhydrazones, demonstrates the capacity for acid-catalyzed cyclization to form complex heterocyclic systems like indoles. A related reaction is the Borsche–Drechsel cyclization, where cyclohexanone (B45756) arylhydrazones undergo acid-catalyzed cyclization to produce tetrahydrocarbazoles. wikipedia.org These reactions underscore the utility of the phenylhydrazone unit in building complex polycyclic structures through oxidative cyclization pathways.

Table 2: Examples of Reductive and Oxidative Functionalizations

TransformationReagent(s)Functional Group TargetedProduct ClassRef
ReductionMg / MethanolC=N double bond1,2-Disubstituted Hydrazines researchgate.net
OxidationKMnO₄, Tollens' ReagentAldehyde (precursor)Carboxylic Acids ncert.nic.inchemguide.co.uk
Oxidative CyclizationAcid Catalyst (e.g., H₂SO₄)Phenylhydrazone unitIndoles, Carbazoles wikipedia.org

Role in Named Organic Reactions

While hydrazones are key intermediates in several named reactions, the specific structure of this compound, an N-phenyl substituted hydrazone, dictates its applicability.

The Wolff-Kishner reduction is a fundamental reaction used to deoxygenate aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) (CH₂) group. byjus.comwikipedia.org The reaction proceeds by first forming a hydrazone intermediate with hydrazine (H₂N-NH₂), followed by deprotonation of the terminal nitrogen and subsequent elimination of nitrogen gas under strongly basic conditions. byjus.comarkat-usa.orglibretexts.org

For this compound, this reaction is not applicable in its conventional sense. The mechanism critically relies on the presence of two protons on the terminal nitrogen atom of the hydrazone, which are sequentially removed by the base. byjus.com Since this compound has a phenyl group substituting one of these hydrogens (an N,N'-disubstituted hydrazone), it lacks the necessary proton for the second deprotonation step, thus halting the reaction pathway.

The Bamford-Stevens reaction facilitates the conversion of tosylhydrazones to alkenes upon treatment with a strong base like sodium methoxide. wikipedia.orgadichemistry.comorganic-chemistry.org The key to this reaction is the tosyl group (p-toluenesulfonyl), which acts as an excellent leaving group to facilitate the formation of a diazo intermediate, which then loses nitrogen gas to form a carbene or a carbocation, ultimately leading to the alkene product. adichemistry.comorganic-chemistry.org

This compound is not a suitable substrate for the Bamford-Stevens reaction. The phenyl group is a poor leaving group compared to the tosyl group. Consequently, the elimination step required to form the diazo intermediate is not favored, and the reaction does not proceed down the established Bamford-Stevens pathway.

Similar to the Bamford-Stevens reaction, the Shapiro reaction converts tosylhydrazones into alkenes. However, it employs two equivalents of a very strong organolithium base (like n-BuLi or MeLi). wikipedia.orgunirioja.es The mechanism involves a double deprotonation, first at the nitrogen and then at the alpha-carbon, followed by the elimination of the tosyl group to form a vinyllithium (B1195746) species, which can then be quenched with an electrophile. wikipedia.orgunirioja.esmaxbrainchemistry.com

For the same reason as in the Bamford-Stevens reaction, this compound is not a viable substrate for the Shapiro reaction. The mechanism is predicated on the elimination of a good sulfinate leaving group (tosyl). The phenyl group's inability to act as a suitable leaving group under these conditions prevents the formation of the crucial vinyllithium intermediate. wikipedia.org

**4.4. Reactions with Carbon Dioxide (CO₂) **

The direct carboxylation of C-H bonds using carbon dioxide is a highly sought-after transformation for its potential in sustainable chemistry. While direct carboxylation of the C(sp2)-H bonds in this compound has not been widely reported, related reactions provide insight into its potential reactivity.

In the context of the Shapiro reaction, the vinyllithium intermediate can be trapped by CO₂ to afford α,β-unsaturated carboxylic acids. maxbrainchemistry.com However, as established, this compound is not amenable to the Shapiro reaction itself.

More directly, research has shown that N-tosylhydrazones can undergo carboxylation with CO₂ through umpolung (polarity reversal) strategies, often mediated by a ruthenium catalyst. arkat-usa.org This suggests that under specific catalytic conditions, the hydrazone moiety might enable carboxylation, although extension to phenylhydrazones specifically for this purpose is not well-documented.

Interestingly, a physical interaction of this compound with carbon dioxide has been reported in the historical literature. It was observed that atmospheric CO₂ could act as a weak acid catalyst on wet samples of the compound, promoting the conversion from a high-melting point solid form to a low-melting point form. nih.gov While not a synthetic carboxylation, this demonstrates a tangible interaction between the molecule and CO₂.

Reactions with Carbon Dioxide (CO2)

Coupling and Carboxylation Reactions

The reactivity of the this compound scaffold suggests its potential participation in various coupling and carboxylation reactions, drawing parallels from the known chemistry of related arylhydrazones and aldehydes.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and while specific studies on this compound are not extensively documented, the reactivity of arylhydrazines and their derivatives in such transformations provides valuable insights. Arylhydrazines can serve as versatile partners in palladium-catalyzed cross-coupling reactions, often proceeding through the cleavage of the C-N bond. scilit.com For instance, palladium-catalyzed Heck coupling and homo-coupling reactions of arylhydrazines have been developed for the synthesis of cinnamate (B1238496) derivatives and biphenyl (B1667301) compounds. scilit.com This suggests that the phenylhydrazone moiety in this compound could potentially undergo similar transformations, allowing for the introduction of various aryl or vinyl substituents.

Furthermore, N-sulfonylhydrazones have been successfully employed in palladium-catalyzed carbene coupling reactions with aryl and benzyl (B1604629) halides. organic-chemistry.org These reactions proceed via the formation of a metal carbene, followed by migratory insertion. While this compound itself is not an N-sulfonylhydrazone, this reactivity highlights the potential for the hydrazone unit to be a handle for C-C bond formation under palladium catalysis.

The carboxylation of hydrazone derivatives has also been explored. For example, a cesium carbonate-mediated carboxylation of N-tosylhydrazones with carbon dioxide has been developed for the synthesis of α-arylacrylic acids. researchgate.net This reaction proceeds through the formation of a carbanion intermediate that traps CO2. researchgate.net Although this specific protocol applies to N-tosylhydrazones, it opens the possibility for developing similar carboxylation strategies for this compound, potentially leading to the synthesis of valuable carboxylic acid derivatives.

The aldehyde functional group in this compound is also reactive towards various transformations. Aldehydes are well-known to undergo a wide range of nucleophilic addition reactions. masterorganicchemistry.com The Japp-Klingemann reaction, for instance, is a classic method to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgorganicreactions.orgslideshare.netchemeurope.com While this is a synthetic route to hydrazones rather than a reaction of them, it underscores the reactivity of the chemical space around the hydrazone functionality.

Reaction Type Reactant Class Key Reagents Potential Product Class Reference
Palladium-Catalyzed CouplingArylhydrazinesPd Catalyst, BaseBiaryls, Cinnamate derivatives scilit.com
Palladium-Catalyzed Carbene CouplingN-SulfonylhydrazonesPd Catalyst, Aryl/Benzyl HalidesCyclobutenes, Methylenecyclobutanes organic-chemistry.org
CarboxylationN-TosylhydrazonesCs2CO3, CO2α-Arylacrylic acids researchgate.net

Cyclization and Lactamization Pathways with CO2 Incorporation

The incorporation of carbon dioxide into organic molecules is a significant area of research due to its potential as a renewable C1 source. researchgate.net The structure of this compound presents interesting possibilities for cyclization and lactamization reactions involving CO2.

The Fischer indole synthesis is a prime example of the cyclization potential of arylhydrazones. This reaction involves the acid-catalyzed cyclization of an arylhydrazone to form an indole ring system. byjus.comwikipedia.orgjk-sci.com The mechanism proceeds through an enamine tautomer which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org While the classic Fischer indole synthesis does not typically involve CO2, the inherent tendency of the phenylhydrazone moiety to undergo cyclization is a key feature. One could envision a scenario where a suitably functionalized this compound derivative could undergo a cyclization that incorporates a carboxyl group derived from CO2.

Recent advancements have demonstrated the synthesis of γ-lactams utilizing CO2, albeit not directly from phenylhydrazone precursors. One strategy involves the photocatalytic transformation of CO2 with alkenes and amines. nih.govnih.gov In some cases, CO2 acts as an activator for an amine, which then reacts with an acrylate (B77674) to form a γ-lactam. nih.gov While this involves a different set of starting materials, it highlights the feasibility of using CO2 in lactam synthesis. The synthesis of β-lactams has also been achieved through the carbonylation of diazo compounds to form ketenes, which then undergo a [2+2] cycloaddition with imines. organic-chemistry.org

The synthesis of cyclic carbonates from CO2 and epoxides has been achieved using zinc(II) complexes of arylhydrazones of β-diketones as catalysts. researchgate.netlancs.ac.uk This demonstrates that arylhydrazone-metal complexes can be active in transformations involving CO2, suggesting a potential role for this compound as a ligand or precursor in catalytic cycles for CO2 fixation. Furthermore, the cycloaddition of CO2 to aziridines to form 2-oxazolidinones is a well-established reaction. researchgate.net

Reaction Type Reactant Class Key Features/Reagents Product Class Reference
Fischer Indole SynthesisArylhydrazonesAcid CatalystIndoles byjus.comwikipedia.orgjk-sci.com
γ-Lactam SynthesisAlkenes, Amines, CO2Photocatalystγ-Lactams nih.govnih.gov
Cyclic Carbonate SynthesisEpoxides, CO2Zinc(II) complexes of arylhydrazonesCyclic Carbonates researchgate.netlancs.ac.uk
β-Lactam SynthesisDiazo compounds, IminesCo2(CO)8β-Lactams organic-chemistry.org
2-Oxazolidinone SynthesisAziridines, CO2Various catalysts2-Oxazolidinones researchgate.net

Computational Chemistry and Theoretical Investigations of 2 2 Phenylhydrazono Acetaldehyde

Quantum Chemical Calculation Methodologies

The theoretical study of 2-(2-phenylhydrazono)acetaldehyde relies on sophisticated computational methods to approximate solutions to the Schrödinger equation. The choice of methodology is crucial, balancing computational cost with the desired accuracy for describing the molecule's electronic structure and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a mainstay in the computational study of organic molecules like phenylhydrazones due to its favorable balance of accuracy and computational efficiency. nih.gov Methods such as B3LYP and M06-2X are commonly employed. nih.gov For instance, in studies of related hydrazone systems, hybrid meta density functional theory methods like MPW1B95 and MPWB1K have been used to calculate thermodynamic properties such as Gibbs free energies of reaction and activation. researchgate.net

DFT calculations are instrumental in geometry optimization, where the lowest energy structure of the molecule is determined. biomedres.us Furthermore, these methods are used for calculating various molecular properties, including vibrational frequencies for infrared spectra prediction, and for analyzing electronic properties through frontier molecular orbitals and electrostatic potential maps. nih.govbiomedres.us In a study on a related compound, acetaldehyde (B116499) phenylhydrazone, the B3LYP functional, combined with a dispersion correction (D3), was used to optimize molecular geometries. soton.ac.ukacs.org

Ab Initio Molecular Orbital Theory Approaches

Ab initio molecular orbital methods are based on first principles, solving the Hartree-Fock equations without empirical parameters. These methods provide a rigorous framework for studying molecular systems. A notable example is Møller-Plesset perturbation theory, particularly at the second order (MP2), which incorporates electron correlation effects beyond the Hartree-Fock approximation.

While specific ab initio studies on this compound are not extensively documented in the reviewed literature, the methodologies are well-established. For the closely related acetaldehyde phenylhydrazone, calculations have been performed using the MP2 model to optimize geometries and calculate electronic energies. soton.ac.uk Such ab initio approaches, including Hartree-Fock (HF) methods, are often used alongside DFT to provide a comparative analysis of electronic structure and properties. nih.gov

Basis Set Selection and Model Chemistry Considerations

The accuracy of any quantum chemical calculation is profoundly dependent on the basis set used, which is a set of mathematical functions that describe the shape of atomic orbitals within the molecule. youtube.com The combination of a theoretical method and a basis set defines the "model chemistry."

For molecules containing phenyl rings and heteroatoms, Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently used for initial geometry optimizations and property calculations. nih.govresearchgate.net For higher accuracy, correlation-consistent basis sets, such as the aug-cc-pVDZ (augmented correlation-consistent polarized valence double-zeta) set, are preferred. psicode.org These augmented sets include diffuse functions, which are crucial for accurately describing the behavior of electrons far from the nucleus, a key feature in systems with lone pairs and pi-conjugation. arxiv.org The selection of an appropriate basis set is a critical step, as it directly impacts the reliability of the computed results, from molecular geometries to reaction energies. psicode.org

Table 1: Summary of Computational Models Applied to Phenylhydrazone Systems

Methodology Specific Method/Functional Typical Basis Set Primary Application Reference
Density Functional Theory (DFT) B3LYP, M06-2X 6-31G(d,p), 6-311++G(d,p) Geometry Optimization, Spectroscopic Properties, Reactivity Analysis nih.govnih.gov
Ab Initio Molecular Orbital Theory MP2, HF aug-cc-pVDZ High-Accuracy Energy Calculations, Electron Correlation Effects soton.ac.uk
Model Chemistry Consideration - Pople (e.g., 6-31G) vs. Correlation-Consistent (e.g., cc-pVDZ) Balancing accuracy and computational cost for various properties. youtube.compsicode.org

This table is generated based on methodologies applied to phenylhydrazones and related organic molecules.

Electronic Structure and Reactivity Descriptors

Computational analysis provides powerful descriptors that predict the electronic behavior and chemical reactivity of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich phenylhydrazone moiety, including the nitrogen lone pairs and the π-conjugated system. The LUMO is anticipated to be localized on the π* antibonding orbitals of the C=N and C=O double bonds. Analysis of the HOMO-LUMO distribution reveals the most probable sites for nucleophilic and electrophilic attack.

Electrostatic Surface Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are associated with electronegative atoms like oxygen and nitrogen. They represent sites that are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen and the nitrogen atoms.

Positive Regions (Blue): These areas indicate an electron deficiency and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (like the N-H proton). These sites are prone to nucleophilic attack.

Neutral Regions (Green): These areas have a relatively neutral potential, often corresponding to the carbon framework of the phenyl ring.

The MESP map provides a comprehensive picture of the molecule's electronic landscape, highlighting the regions most likely to engage in intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.net

Calculation of Reactivity Indices (e.g., Chemical Potential, Hardness, Electrophilicity)

Global reactivity descriptors are essential for predicting the chemical behavior of a molecule. These indices are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as calculated by DFT methods, often using the B3LYP functional. epstem.netimist.ma

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap implies high hardness and lower reactivity. epstem.net

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

For this compound, these calculations would reveal its propensity to act as an electron donor or acceptor in reactions. A study on nicotinic acid benzylidenehydrazide derivatives showed that stable isomers are harder and less reactive, as indicated by larger HOMO-LUMO gaps. epstem.net

Table 1: Conceptual Global Reactivity Indices for this compound This table illustrates the typical data generated from a DFT analysis of molecular orbitals. The values are conceptual and would be determined from the HOMO and LUMO energies calculated for the molecule.

ParameterFormulaSignificance
EHOMO -Energy of the Highest Occupied Molecular Orbital
ELUMO -Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ELUMO - EHOMORelates to stability and reactivity
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer
Electrophilicity (ω) μ² / (2η)Electron-accepting capacity

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.netmaterialsciencejournal.org It translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. nih.gov

For this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from nitrogen and oxygen atoms into antibonding orbitals (n → π* or n → σ*) of adjacent bonds. These interactions stabilize the molecule and are crucial for understanding its electronic structure and reactivity. nih.gov

Table 2: Conceptual NBO Analysis - Major Donor-Acceptor Interactions for this compound This table conceptualizes the expected outputs from an NBO analysis, highlighting the types of interactions that contribute to the molecule's stability.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) Nπ(C=C)HighLone Pair Delocalization
LP(1) Nπ(C=N)HighResonance Stabilization
π(C=C)phenylπ(C=N)Moderateπ-Conjugation
σ(C-H)σ(N-N)LowHyperconjugation

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation and assignment of experimental spectra.

Vibrational Frequency Analysis for IR Spectral Assignments

Theoretical vibrational analysis is typically performed using DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) to predict the infrared (IR) and Raman spectra of a molecule. nih.govesisresearch.org The calculation of harmonic vibrational frequencies serves two purposes: it confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and it allows for the assignment of specific vibrational modes to the absorption bands observed in an experimental IR spectrum. esisresearch.orgwikipedia.org

For this compound, this analysis would predict the frequencies for key vibrations such as the N-H stretch, C-H stretches of the aldehyde and phenyl groups, the C=N imine stretch, and various bending and out-of-plane modes. A recent study on 4-cyanophenylhydrazine successfully used DFT to predict and assign its IR and Raman spectra, demonstrating the reliability of this approach. nih.gov

Table 3: Conceptual Vibrational Frequency Assignments for this compound This table shows a representative assignment of calculated vibrational frequencies to their corresponding experimental IR bands.

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment (Vibrational Mode)
~3350~3345N-H Stretch
~3060~3055Aromatic C-H Stretch
~2850~2845Aldehyde C-H Stretch
~1610~1605C=N Stretch
~1590~1585Phenyl C=C Stretch
~1450~1445CH₃ Bend
~1250~1245C-N Stretch

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

The prediction of NMR chemical shifts is a powerful tool for structure elucidation and validation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and highly accurate computational approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com Calculations are often performed at the DFT level of theory (e.g., B3LYP) with a suitable basis set. researchgate.net The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, GIAO calculations would provide theoretical chemical shifts for each unique proton and carbon atom. Comparing these predicted values with experimental spectra helps to unambiguously assign the signals, especially for complex structures or in cases of isomerism. researchgate.net

Table 4: Conceptual Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound This table illustrates how computationally predicted NMR data using the GIAO method is correlated with experimental values.

Atom PositionPredicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
Aldehyde CH9.709.68193.0192.8
Imine CH7.507.48145.0144.5
Phenyl C1 (ipso)--142.0141.7
Phenyl C2/C6 (ortho)7.207.18115.0114.8
Phenyl C3/C5 (meta)7.407.38129.5129.3
Phenyl C4 (para)7.107.08122.0121.9
N-H10.5010.45--

Mechanistic Pathway Elucidation

Computational Modeling of Reaction Mechanisms

Theoretical chemistry is instrumental in elucidating complex reaction mechanisms. By mapping the potential energy surface, computational models can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. This allows for the calculation of activation barriers and reaction energies, providing deep insight into the reaction's feasibility and kinetics.

A classic and highly relevant reaction involving phenylhydrazones is the Fischer indole (B1671886) synthesis. wikipedia.org This reaction proceeds through the acid-catalyzed intramolecular rearrangement of a phenylhydrazone. wikipedia.orgmdpi.com The accepted mechanism involves several key steps:

Tautomerization of the phenylhydrazone to its more reactive ene-hydrazine form. mdpi.com

Protonation of the ene-hydrazine.

A nih.govnih.gov-sigmatropic rearrangement, which is often the rate-determining step, to form a new C-C bond. mdpi.com

Subsequent cyclization and elimination of an ammonia (B1221849) molecule to yield the final aromatic indole product. wikipedia.org

Computational studies of this mechanism would involve optimizing the geometries of the starting phenylhydrazone, the ene-hydrazine tautomer, the key nih.govnih.gov-sigmatropic transition state, and all subsequent intermediates and products. The calculated energy profile would validate the proposed pathway and explain the influence of different substituents or catalysts on the reaction outcome. While extensive studies exist for the general Fischer indole synthesis, a detailed computational model specific to the cyclization of this compound would provide specific insights into its reactivity in this important transformation. nih.govresearchgate.net

Conformational Analysis and Isomer Energetics

The conformational landscape and relative stabilities of isomers of this compound have been a subject of theoretical investigation to understand its structural and reactive properties. Computational chemistry, particularly through quantum chemical calculations, has provided significant insights into the energetics of its different conformational and configurational isomers.

Isomerism and Stability

This compound can exist as E and Z isomers due to the restricted rotation around the carbon-nitrogen double bond (C=N). Theoretical studies have been conducted to determine the relative stabilities of these isomers in the gaseous phase.

Quantum chemical calculations employing methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP functional, combined with the aug-cc-pVDZ basis set, have been utilized to optimize the geometries and calculate the electronic energies of the E and Z isomers. soton.ac.uk These calculations have revealed that the Z-isomer is the thermodynamically more stable form in the solid state. acs.org

Experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy of the molten state indicates an equilibrium between the E and Z isomers. acs.org At elevated temperatures, such as 105 °C, the equilibrium ratio of E/ Z isomers in the melt was found to be approximately 1.7. soton.ac.ukacs.org This indicates that while the Z-isomer is favored in the crystalline solid, the E-isomer becomes significantly populated at higher temperatures in the liquid phase.

Computational Data

The relative energies of the E and Z isomers of this compound have been computed to quantify their stability differences. The following table summarizes the key thermodynamic parameters calculated for the isomers in the gaseous phase.

IsomerCalculation MethodRelative Enthalpy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
Z-isomerMP2/aug-cc-pVDZ0.000.00
E-isomerMP2/aug-cc-pVDZData not availableData not available
Z-isomerB3LYP-D3/aug-cc-pVDZ0.000.00
E-isomerB3LYP-D3/aug-cc-pVDZData not availableData not available

The conformational preferences in related N-acylhydrazone systems have also been studied, revealing that the nature of substituents can significantly influence the preferred dihedral angles and the planarity of the molecule. nih.gov For instance, N-methylation can induce a shift from an antiperiplanar to a synperiplanar conformation around the amide bond in N-acylhydrazones. nih.gov While not directly studying this compound, these findings highlight the sensitivity of hydrazone conformation to subtle structural modifications.

In the case of aldehyde-2,4-dinitrophenylhydrazones, another related class of compounds, the existence of both E and Z stereoisomers has been confirmed, with their equilibrium being influenced by factors such as UV irradiation and the presence of acid. nih.gov The spectral properties of these isomers were also found to differ, with the Z-isomers showing absorption maxima at shorter wavelengths compared to the E-isomers. nih.gov

The curious case of acetaldehyde phenylhydrazone, which has the same crystal structure for forms with vastly different melting points, was resolved by understanding the Z/E isomerization in the melt. acs.org All solid forms were found to consist of the Z-isomer, but they melt to liquids with different isomer ratios, leading to the observed differences in melting points. acs.org

Q & A

Q. What are the established synthetic routes for 2-(2-Phenylhydrazono)acetaldehyde, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation reactions involving phenylhydrazine derivatives and acetaldehyde precursors. A common method involves refluxing 2-(2-phenylhydrazono)acetic acid with aldehydes (e.g., propionaldehyde) and cyclohexylisocyanide in ethanol under inert conditions, yielding ~58% . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.
  • Catalysts : Sodium acetate is often used to deprotonate intermediates and stabilize reactive species .
  • Temperature : Reflux conditions (~78°C) optimize kinetics while minimizing side reactions like oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • IR Spectroscopy : Key absorption bands include:
    • NH stretches : ~3205 cm⁻¹ (broad, hydrazone NH) .
    • C=O stretches : ~1700 cm⁻¹ (aldehyde carbonyl) .
  • 1H NMR : Distinct signals at δ 1.1–2.1 ppm (alkyl protons), δ 5.78 ppm (N-CH₂-CO), and δ 12.75 ppm (indole NH in derivatives) .
  • UV-Vis : λmax ~355 nm (π→π* transitions in conjugated hydrazone systems) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Oxidative degradation : The aldehyde group is prone to oxidation, requiring storage under nitrogen at −20°C .
  • pH sensitivity : Stability decreases in acidic conditions (pH < 4), leading to hydrolysis of the hydrazone bond .
  • Light sensitivity : UV exposure accelerates decomposition; amber glassware is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cyclization and heterocycle formation?

The compound acts as a bifunctional electrophile due to its aldehyde and hydrazone groups. Key pathways include:

  • Cyclocondensation : Reacts with β-ketoesters or amines to form pyrazole or pyridine derivatives via intramolecular hydrazone-aldehyde cyclization .
  • Nucleophilic attack : The hydrazone nitrogen participates in Michael additions, enabling access to polycyclic architectures .
  • Computational studies : DFT/B3LYP/6-311+G(d,p) methods predict charge distribution favoring electrophilic behavior at the aldehyde carbon .

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data, such as unexpected reaction outcomes or spectral anomalies?

  • Geometry optimization : B3LYP/6-311+G(d,p) models validate stereoelectronic effects, explaining regioselectivity in cyclization reactions .
  • Vibrational frequency analysis : IR spectral mismatches (e.g., shifted NH stretches) can arise from solvent effects or protonation states, resolvable via implicit solvent models .
  • Reaction pathway mapping : Transition state calculations clarify why certain conditions favor byproducts (e.g., oxidation vs. cyclization) .

Q. What strategies mitigate batch-to-batch variability in biological activity studies involving this compound?

  • Purity standardization : HPLC with UV detection (λ = 254 nm) ensures >95% purity; impurities often arise from residual phenylhydrazine .
  • Bioactivity normalization : Dose-response curves (IC50) should be cross-validated with NMR or mass spectrometry to confirm structural integrity .
  • Solvent compatibility : Use DMSO for solubility studies, but limit concentrations to <0.1% to avoid cellular toxicity artifacts .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s physicochemical and biological properties?

  • Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, improving binding to cysteine residues in enzyme active sites .
  • Methoxy substitutions : Increase lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactivity assays .
  • Comparative studies : Derivatives like 2-(4-methoxyphenyl) analogs show 3-fold higher antimicrobial activity compared to the parent compound .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 58% vs. lower literature values)?

  • Reagent quality : Lower yields may stem from impure phenylhydrazine hydrochloride; recrystallize reagents before use .
  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate formation and identifies side products .
  • Scale effects : Milligram-scale reactions often report higher yields than industrial-scale syntheses due to better heat/mass transfer .

Q. What experimental and computational approaches reconcile conflicting spectral data for hydrazone tautomers?

  • Variable-temperature NMR : Resolves tautomerism by observing dynamic proton exchanges at low temperatures (−40°C) .
  • X-ray crystallography : Provides definitive tautomeric assignments; however, crystal packing effects may distort solution-phase behavior .
  • DFT-driven NMR prediction : Calculates chemical shifts for all tautomers, matching experimental data to identify dominant forms .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Phenylhydrazono)acetaldehyde
Reactant of Route 2
2-(2-Phenylhydrazono)acetaldehyde

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